1-Hydroxy-1H,3H-furo[3,4-C]pyridin-3-one
Description
1-Hydroxy-1H,3H-furo[3,4-C]pyridin-3-one is a heterocyclic compound featuring a fused furan-pyridinone core with a hydroxyl substituent. The compound’s core structure, combining a furan oxygen and pyridinone ketone, suggests reactivity patterns influenced by both electron-rich (furan) and electron-deficient (pyridinone) regions.
Properties
IUPAC Name |
1-hydroxy-1H-furo[3,4-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3/c9-6-4-1-2-8-3-5(4)7(10)11-6/h1-3,6,9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMDFROLIVEGEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(OC2=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-1H,3H-furo[3,4-C]pyridin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols in the presence of an acid catalyst . This reaction proceeds via a Friedel–Crafts-type allenylation followed by a cyclization sequence to form the desired furo[3,4-C]pyridin-3-one structure .
Industrial Production Methods
the principles of green chemistry, such as using water as a solvent and avoiding the use of toxic reagents, can be applied to develop scalable and environmentally friendly production processes .
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy-1H,3H-furo[3,4-C]pyridin-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The furan and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups into the furan or pyridine rings .
Scientific Research Applications
1-Hydroxy-1H,3H-furo[3,4-C]pyridin-3-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-Hydroxy-1H,3H-furo[3,4-C]pyridin-3-one involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
Structural Modifications and Substituents
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Biological Relevance : 5-Pyridoxolactone (CAS 4543-56-0), a methylated derivative, is a vitamin B6 metabolite, highlighting the role of substituents in biological function .
- Kinase Inhibition: Fluorinated analogs like the pyrrolo-pyridinone in demonstrate enhanced binding to kinase targets (e.g., PI3K), likely due to trifluoroethyl-induced lipophilicity and metabolic stability .
Physicochemical Properties
- Molecular Weight and Stability : Fluorinated derivatives (e.g., ) exhibit higher molecular weights (~318 g/mol) and enhanced stability due to fluorine’s electron-withdrawing effects .
- Melting Points : Pyrazolo[3,4-c]pyridin-3(2H)-one (CAS 53975-70-5) has a melting point of 184°C, while spiro derivatives (e.g., CAS 475152-33-1) show higher thermal stability (303–306°C) .
Biological Activity
1-Hydroxy-1H,3H-furo[3,4-C]pyridin-3-one is a heterocyclic compound belonging to the furo[3,4-c]pyridine class. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. Its structural features, including a hydroxyl group and a carbonyl group, contribute to its unique reactivity and biological properties.
Chemical Structure and Properties
The molecular formula of 1-Hydroxy-1H,3H-furo[3,4-C]pyridin-3-one is CHNO. The compound features a fused furan and pyridine ring system, which is essential for its biological activity. The presence of hydroxyl and carbonyl functionalities allows for various interactions with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 135.12 g/mol |
| Structural Features | Hydroxyl group, Carbonyl group |
Biological Activities
Research indicates that 1-Hydroxy-1H,3H-furo[3,4-C]pyridin-3-one exhibits several biological activities:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which can be beneficial in preventing oxidative stress-related diseases.
- Anticancer Properties : Studies have indicated that derivatives of furo[3,4-c]pyridines possess significant anticancer activity. For instance, compounds with similar structures have demonstrated inhibition of cancer cell proliferation in various cell lines.
- Antimicrobial Effects : The compound's ability to inhibit microbial growth has been explored, making it a candidate for further development as an antimicrobial agent.
The biological activity of 1-Hydroxy-1H,3H-furo[3,4-C]pyridin-3-one is largely attributed to its interaction with specific molecular targets such as enzymes and receptors. The mechanism often involves:
- Enzyme Inhibition : The compound can bind to the active sites of certain enzymes, inhibiting their activity and thereby affecting metabolic pathways.
- Receptor Modulation : It may act as an agonist or antagonist at various receptor sites, influencing physiological responses.
Anticancer Activity
A study published in 2023 highlighted the anticancer potential of furo[3,4-c]pyridine derivatives. In vitro tests showed that these compounds could induce apoptosis in cancer cell lines such as HeLa and MCF7. The IC50 values for some derivatives were reported to be in the low micromolar range (IC50 = 2.59 µM against HeLa) .
Antioxidant Studies
Research conducted by Smith et al. (2022) demonstrated that 1-Hydroxy-1H,3H-furo[3,4-C]pyridin-3-one exhibited significant antioxidant properties in vitro. The study utilized DPPH radical scavenging assays to quantify the antioxidant capacity, showing that the compound effectively reduced free radical concentrations .
Q & A
Q. What are the common synthetic routes for 1-Hydroxy-1H,3H-furo[3,4-C]pyridin-3-one and its derivatives?
A key method involves the condensation of pyridine derivatives with hydroxylated furan precursors under acidic or basic conditions. For example, hydrazine hydrate in ethanol has been used to synthesize related pyrrolo[3,4-c]pyridinone derivatives via cyclization of intermediates like (RS)-1-[3-(dodecylsulfanyl)phenyl]-1-hydroxy-2-methoxy-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one . Reaction optimization typically requires controlling temperature (e.g., reflux conditions) and stoichiometric ratios to minimize side products.
Q. How is structural characterization of this compound performed?
Single-crystal X-ray diffraction is a gold standard for confirming the fused furo-pyridinone ring system, as demonstrated for structurally analogous compounds like 3-(4-methoxyphenyl)-6,7-dihydro-1H-furo[3,4-c]pyran-4(3H)-one . Complementary techniques include:
Q. What safety protocols are recommended for handling this compound in the lab?
While specific toxicity data for this compound is limited, related heterocycles (e.g., pyridinones) require:
- PPE : Gloves, lab coats, and eye protection to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of aerosols during synthesis.
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing substituted derivatives be addressed?
Regioselectivity in furo-pyridinone synthesis depends on steric and electronic factors. For example, meta/para isomer ratios in dodecylsulfanylphenyl derivatives were controlled by adjusting reaction solvents (e.g., ethanol vs. THF) and substituent directing groups . Computational modeling (DFT) of transition states can further guide substituent placement to favor desired regioisomers.
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in inhibitory activity (e.g., kinase assays) may arise from:
- Purity : Impurities like [1-Hydroxy-2-(pyridin-4-yl)ethylidene]bis(phosphonic acid) (EP impurity C) can skew results. Rigorous HPLC or LC-MS purity assessment (>95%) is critical .
- Assay Conditions : Variations in buffer pH, ionic strength, or enzyme isoforms (e.g., FLT3 vs. SYK kinases) require standardization .
Q. How can structure-activity relationships (SAR) be explored for kinase inhibition?
Systematic SAR studies involve:
- Core Modifications : Introducing methyl or trifluoromethyl groups at the 2-position to enhance binding affinity, as seen in pyrrolo[3,4-c]pyridinone derivatives targeting PI3K and SYK kinases .
- Substituent Screening : Testing aryl/alkyl groups at the 1-position to optimize hydrophobic interactions with kinase ATP pockets.
Q. What methods are used to assess compound stability under physiological conditions?
- pH Stability Tests : Incubate the compound in buffers (pH 2–9) and monitor degradation via UV-Vis or LC-MS.
- Metabolic Stability : Liver microsome assays to evaluate CYP450-mediated oxidation, critical for predicting in vivo half-life .
Q. How can spectral data conflicts (e.g., NMR shifts) be resolved?
Discrepancies in NMR shifts may arise from solvent effects (DMSO vs. CDCl3) or tautomerism. Use deuterated solvents consistently and compare with computed NMR spectra (e.g., using Gaussian software) .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
